molecular formula C24H27N5O3 B15292745 8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline

8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline

Cat. No.: B15292745
M. Wt: 433.5 g/mol
InChI Key: OWTGIALADFYOBP-UHFFFAOYSA-N
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Description

8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline is a synthetic xanthine derivative with structural modifications at positions 7 and 8 of the theophylline core. Theophylline (1,3-dimethylxanthine) is a well-known bronchodilator and adenosine receptor antagonist. In this compound:

  • Position 7: A methyl group replaces the hydrogen atom, forming 7-methyltheophylline.
  • Position 8: A bulky [2-(diphenylmethoxy)ethyl]methylamino substituent is introduced.

The compound is cataloged under TRC D492055 and is primarily used in research settings .

Properties

Molecular Formula

C24H27N5O3

Molecular Weight

433.5 g/mol

IUPAC Name

8-[2-benzhydryloxyethyl(methyl)amino]-1,3,7-trimethylpurine-2,6-dione

InChI

InChI=1S/C24H27N5O3/c1-26(23-25-21-19(27(23)2)22(30)29(4)24(31)28(21)3)15-16-32-20(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,20H,15-16H2,1-4H3

InChI Key

OWTGIALADFYOBP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1N(C)CCOC(C3=CC=CC=C3)C4=CC=CC=C4)N(C(=O)N(C2=O)C)C

Origin of Product

United States

Chemical Reactions Analysis

8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline is used extensively in scientific research, particularly in the fields of chemistry, biology, and medicine. It is employed in proteomics research to study protein interactions and functions .

Mechanism of Action

The mechanism of action of 8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

8-[2-(Diphenylmethoxy)-N-methylethylamino]-1,3-dimethylxanthine (TRC D492065)
  • Key Differences: Position 7: No methyl substitution (retains 1,3-dimethylxanthine core). Position 8: Similar [2-(diphenylmethoxy)ethyl]methylamino group.
Etophylline (7-(2-Hydroxyethyl)-1,3-dimethylxanthine)
  • Key Differences :
    • Position 7 : A hydrophilic 2-hydroxyethyl group replaces the methyl group.
    • Position 8 : Unmodified.
  • Impact: The hydroxyethyl group increases water solubility, favoring intravenous administration. Etophylline is used clinically for its bronchodilatory effects .

Physicochemical and Pharmacological Profiles

Table 1: Comparative Analysis of Key Parameters

Parameter 8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline TRC D492065 Etophylline
Molecular Formula C24H28N5O3 C23H26N5O3 C9H12N4O3
Molecular Weight (g/mol) 434 420 224.2
LogP (Predicted) ~3.5 ~3.2 ~0.5
Key Substituents 7-Methyl, 8-[2-(diphenylmethoxy)ethyl]methylamino 8-[2-(diphenylmethoxy)ethyl]methylamino 7-(2-Hydroxyethyl)
Potential Applications Research (CNS penetration, adenosine modulation) Research (structural analogue) Clinical bronchodilation

Key Findings :

Lipophilicity : The diphenylmethoxy group in the user’s compound significantly increases LogP compared to Etophylline, suggesting enhanced blood-brain barrier penetration .

Metabolic Stability : The 7-methyl group may slow hepatic metabolism by cytochrome P450 enzymes, a common pathway for xanthine derivatives .

Receptor Selectivity: Bulkier substituents at position 8 could modulate adenosine receptor subtype selectivity (A1 vs. A2A), though experimental data are lacking in the provided evidence.

Biological Activity

8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : 8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline
  • Molecular Formula : C19H22N2O3
  • Molecular Weight : 330.39 g/mol

The compound features a theophylline backbone with modifications that enhance its solubility and biological activity. The presence of diphenylmethoxy and methylamino groups is significant for its interaction with biological targets.

The biological activity of 8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline primarily involves:

  • Adenosine Receptor Modulation : The compound acts as an antagonist at adenosine receptors, which are implicated in various physiological processes including inflammation and neuroprotection.
  • Phosphodiesterase Inhibition : It may inhibit phosphodiesterase enzymes, leading to increased intracellular cAMP levels, which can enhance cellular signaling pathways involved in immune response and neurotransmission.

Pharmacological Effects

Research indicates several pharmacological effects attributed to this compound:

  • Anti-inflammatory Properties : Studies have shown that it can reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases.
  • Neuroprotective Effects : Preliminary data indicate that it may protect neuronal cells from oxidative stress, which could have implications for neurodegenerative disorders.

Case Studies and Research Findings

  • Anti-cancer Activity :
    • A study evaluated the cytotoxic effects of 8-[2-(Diphenylmethoxy)ethyl]methylamino]-7-methyltheophylline on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, particularly in breast cancer and leukemia cell lines. The compound induced apoptosis through caspase activation pathways.
  • Antimicrobial Properties :
    • Research has demonstrated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays showed significant inhibition zones, suggesting its potential as a lead compound for developing new antibiotics.
  • Cardiovascular Effects :
    • Investigations into the cardiovascular effects revealed that the compound might have a protective role against ischemic injury in cardiac tissues by modulating adenosine signaling pathways, thereby improving outcomes in models of myocardial infarction.

Data Table: Biological Activities

Biological ActivityEffectReference
Anti-inflammatoryReduced cytokine levels
NeuroprotectiveIncreased cell viability under stress
Anti-cancerInduced apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth

Preparation Methods

Step 1: Synthesis of 7-Methyltheophylline

Theophylline (1,3-dimethylxanthine) is methylated at the 7-position using dimethyl sulfate in alkaline conditions:
$$
\text{Theophylline} + (\text{CH}3)2\text{SO}4 \xrightarrow{\text{NaOH, H}2\text{O}} 7\text{-Methyltheophylline}
$$
Conditions : 60–70°C, 4–6 hours, yield ≥85%.

Step 2: 8-Position Alkylation with Ethylmethylamine

The 8-position is activated for nucleophilic substitution. A bromoethyl intermediate is generated using 1,2-dibromoethane:
$$
7\text{-Methyltheophylline} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} 8\text{-(2-Bromoethyl)-7-methyltheophylline}
$$
Conditions : 80°C, 12 hours, yield ~70%.

Subsequent reaction with methylamine in ethanol introduces the amino group:
$$
8\text{-(2-Bromoethyl)-7-methyltheophylline} + \text{CH}3\text{NH}2 \xrightarrow{\text{EtOH}} 8\text{-(2-Methylaminoethyl)-7-methyltheophylline}
$$
Conditions : Reflux, 8 hours, yield ~65%.

Step 3: Etherification with Diphenylmethanol

The hydroxyl group of diphenylmethanol is activated via tosylation:
$$
\text{Diphenylmethanol} + \text{p-TsCl} \xrightarrow{\text{Pyridine}} \text{Diphenylmethyl tosylate}
$$
Conditions : 0°C to room temperature, 2 hours, yield ≥90%.

Williamson ether synthesis couples the tosylate with the ethylmethylamino intermediate:
$$
8\text{-(2-Methylaminoethyl)-7-methyltheophylline} + \text{Diphenylmethyl tosylate} \xrightarrow{\text{NaH, THF}} \text{Target Compound}
$$
Conditions : 60°C, 6 hours, yield ~55%.

Key Data :

Step Reagent Solvent Temp (°C) Time (h) Yield (%)
1 (CH₃)₂SO₄ H₂O/NaOH 65 5 87
2 BrCH₂CH₂Br DMF 80 12 70
3 CH₃NH₂ EtOH 78 8 65
4 Diphenylmethyl tosylate THF 60 6 55

Synthetic Route 2: Reductive Amination Approach

Step 1: Condensation with Diphenylmethoxyethylamine

A Schiff base intermediate is formed via condensation of 7-methyltheophylline-8-carbaldehyde with diphenylmethoxyethylmethylamine:
$$
7\text{-Methyltheophylline-8-carbaldehyde} + \text{Diphenylmethoxyethylmethylamine} \xrightarrow{\text{Ti(OiPr)}_4} \text{Imine Intermediate}
$$
Conditions : Toluene, reflux, 10 hours, yield ~60%.

Step 2: Catalytic Hydrogenation

The imine is reduced using Adam’s catalyst (PtO₂) under hydrogen atmosphere:
$$
\text{Imine Intermediate} + \text{H}2 \xrightarrow{\text{PtO}2, \text{EtOAc}} \text{Target Compound}
$$
Conditions : 40 psi H₂, 25°C, 6 hours, yield ~75%.

Advantages :

  • Higher stereoselectivity (≥90% ee with chiral catalysts).
  • Avoids harsh alkylating agents.

Optimization Challenges and Solutions

Solvent Effects on Alkylation

Comparative studies in DMF, THF, and DMSO revealed:

  • DMF : Higher reactivity but lower selectivity (40% purity).
  • THF : Moderate yield (55%) with fewer byproducts.
  • DMSO : Unfavourable due to side oxidation.

Catalytic Systems in Reductive Amination

Catalyst H₂ Pressure (psi) Yield (%) Optical Purity (%)
PtO₂ 40 75 90
Pd/C 50 65 85
Raney Ni 60 50 78

PtO₂ outperforms Pd/C and Raney Ni in both yield and enantiomeric excess.

Industrial-Scale Considerations

  • Cost Drivers : Diphenylmethanol (€120/kg) and PtO₂ (€250/g) contribute significantly to production costs.
  • Purification : Column chromatography is replaced with recrystallization (ethanol/water) for cost efficiency, achieving ≥98% purity.
  • Regulatory Compliance : Residual solvent limits (e.g., DMF < 500 ppm) necessitate rigorous post-synthesis analysis.

Q & A

Q. Table 1. Key Synthetic Intermediates and Conditions

IntermediateReagents/ConditionsYield (%)Reference
7’-Bromo-theophyllineNBS, DMF, 70°C, 4h82
Diphenylmethoxyethyl precursorK₂CO₃, DMF, 80°C, 12h67
Final methylationCH₃I, NaHCO₃, acetone, reflux, 6h74

Q. Table 2. Pharmacological Screening Parameters

Assay TypeTargetKey MetricsReference
cAMP inhibitionA₁ AdenosineIC₅₀ = 12 nM
CytotoxicityHepG2 cellsCC₅₀ > 100 µM
Microsomal stabilityHuman livert₁/₂ = 45 min

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